molecular formula C10H16N2O B6316166 1-(6-Methyl-2-pyridinylamino)-2-butanol CAS No. 1422518-56-6

1-(6-Methyl-2-pyridinylamino)-2-butanol

Cat. No.: B6316166
CAS No.: 1422518-56-6
M. Wt: 180.25 g/mol
InChI Key: BHUUPURDPYWLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-2-pyridinylamino)-2-butanol is a substituted 2-butanol derivative featuring a pyridine ring with a methyl group at the 6-position and an amino group at the 2-position (Figure 1). Applications may span pharmaceutical intermediates or ligands in coordination chemistry, though specific biological data remain underexplored in the literature.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-9(13)7-11-10-6-4-5-8(2)12-10/h4-6,9,13H,3,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPURDPYWLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC(=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methyl-2-pyridinylamino)-2-butanol can be achieved through several routes. One common method involves the reaction of 6-methyl-2-pyridinamine with 2-butanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-nitrogen bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-2-pyridinylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(6-Methyl-2-pyridinylamino)-2-butanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-pyridinylamino)-2-butanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Substituents Primary Applications
1-(6-Methyl-2-pyridinylamino)-2-butanol 6-Methylpyridinylamino, hydroxyl Potential pharmaceuticals
Bitertanol Biphenylyloxy, triazole, dimethyl Agricultural fungicide
(S)-2-butanol glycoside Acetylated glycoside Analytical standards

Physicochemical Properties

  • Solubility: The pyridinylamino group may enhance water solubility compared to Bitertanol’s hydrophobic biphenylyloxy and triazole groups.
  • Boiling/Melting Points: Likely higher than unsubstituted 2-butanol due to increased molecular weight and hydrogen bonding .

Analytical Characterization

  • GLC-MS: (S)-2-butanol derivatives are analyzed via acetylated glycosides with retention times calibrated against standards .
  • Phosphate Assays: Used for quantifying inorganic phosphates in butanol-derived intermediates .

Research Findings and Gaps

  • CO2 Utilization: The stepwise synthesis of butanol isomers () highlights sustainable routes applicable to the target compound, though modifications for pyridinylamino incorporation are needed .
  • Analytical Methods : GLC and phosphate assays () are transferable for purity assessment but require validation for the target compound .
  • Data Limitations: No direct studies on this compound were identified, underscoring the need for experimental characterization of its reactivity, toxicity, and applications.

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